molecular formula C13H17Cl2NO2 B13787742 Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- CAS No. 24830-45-3

Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl-

Cat. No.: B13787742
CAS No.: 24830-45-3
M. Wt: 290.18 g/mol
InChI Key: HRDXLCGXZZRIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by the presence of a benzoic acid core substituted with bis(2-chloroethyl)amino and two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- typically involves the introduction of the bis(2-chloroethyl)amino group onto a benzoic acid derivative. One common method involves the reaction of 3-amino-2,4-dimethylbenzoic acid with 2-chloroethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.

    Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, particularly its anticancer properties.

    Medicine: Investigated as a potential anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can be compared with other similar compounds such as:

    Nitrogen mustards: These compounds also contain bis(2-chloroethyl)amino groups and are used as anticancer agents.

    Chlorambucil: A nitrogen mustard derivative used in cancer treatment.

    Melphalan: Another nitrogen mustard derivative with similar anticancer properties.

The uniqueness of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- lies in its specific substitution pattern on the benzoic acid core, which may confer distinct biological activity and selectivity compared to other nitrogen mustard derivatives.

Properties

CAS No.

24830-45-3

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid

InChI

InChI=1S/C13H17Cl2NO2/c1-9-3-4-11(13(17)18)10(2)12(9)16(7-5-14)8-6-15/h3-4H,5-8H2,1-2H3,(H,17,18)

InChI Key

HRDXLCGXZZRIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.